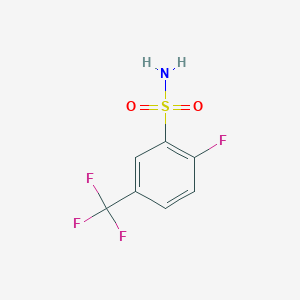

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWALSRFRMXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434580 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217454-98-3 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, a versatile fluorinated building block with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is a substituted aromatic sulfonamide. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₄NO₂S | [1][2] |

| Molecular Weight | 243.18 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Inferred from supplier data |

| Melting Point | 124-127 °C | [3] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F | [2] |

The Scientific Rationale: Strategic Importance in Molecule Design

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.[1] The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of drug candidates to their biological targets.[1]

The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This group can act as a versatile scaffold, allowing for further chemical modifications, and can participate in crucial hydrogen bonding interactions with biological macromolecules.

The combination of these structural features in 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide makes it a valuable synthon for creating novel molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. Its structure is designed to leverage the benefits of fluorine chemistry to create more stable and effective final drug molecules.[4]

Synthesis and Mechanistic Insights

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is typically achieved through a two-step process, starting from a readily available precursor. The causality behind this synthetic route lies in the well-established reactivity of sulfonyl chlorides and their conversion to sulfonamides.

Diagram 1: Synthetic Pathway

A representative synthetic pathway for 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.

Part 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride (Precursor)

The key precursor, 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 2-fluoro-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and a suitable solvent. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary amine to a diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with copper(II) chloride acting as a catalyst. This step introduces the sulfonyl chloride group onto the aromatic ring, displacing the diazonium group.

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified, typically by recrystallization or chromatography, to yield the desired 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride.

Part 2: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

The final product is obtained by the ammonolysis of the sulfonyl chloride precursor.

Experimental Protocol:

-

Ammonolysis: 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in an appropriate organic solvent (e.g., acetone, THF). The solution is cooled in an ice bath, and concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise. The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion, forms the sulfonamide.

-

Work-up and Purification: The reaction mixture is typically concentrated to remove the organic solvent. The resulting solid is then suspended in water, collected by filtration, and washed to remove any inorganic salts. The crude 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.

Applications in Research and Development

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications

The unique structural features of this compound make it an attractive building block in drug discovery. It is primarily used in the development of drugs targeting enzymes or receptors implicated in diseases such as cancer, inflammation, and bacterial infections.[4]

A notable application of derivatives of this compound is in the treatment of hyperuricemia and gout. A patent has disclosed that 2-trifluoromethyl benzene sulfonamide derivatives can act as inhibitors of the human urate transporter 1 (hURAT1), leading to a reduction in serum uric acid concentrations.[5]

Diagram 2: Application Workflow in Drug Discovery

A generalized workflow illustrating the use of the title compound in drug discovery.

Agrochemical Applications

In the field of agrochemicals, 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is utilized in the creation of advanced pesticides and herbicides. The fluorine and trifluoromethyl groups can enhance the potency and selectivity of these products, leading to more effective and environmentally benign crop protection solutions.[4]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. - A broad singlet for the sulfonamide protons (-SO₂NH₂), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons (6C) showing characteristic shifts, with some signals appearing as quartets due to coupling with the -CF₃ group. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group (-CF₃). - A signal for the fluorine atom attached to the benzene ring, likely showing coupling to adjacent aromatic protons. |

| IR (Infrared) | - Characteristic N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching bands for the sulfonamide group (around 1350 and 1160 cm⁻¹). - C-F stretching vibrations for the fluoro and trifluoromethyl groups. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (243.18 g/mol ). - Characteristic fragmentation patterns involving the loss of SO₂NH₂ and other fragments. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is a strategically designed chemical entity that holds significant value for the scientific research community, particularly in the realms of medicinal chemistry and agrochemical development. Its unique combination of a sulfonamide functional group with fluorine and trifluoromethyl substituents provides a powerful platform for the synthesis of novel, high-performance molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inform the innovative work of researchers in the field.

References

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

- Google Patents. (2021). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative.

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C007B-523378). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 038049 | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C007B-523378). Retrieved from [Link]

- Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

National Center for Biotechnology Information. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. This compound is a key building block in modern medicinal and agrochemical research, valued for the unique contributions of its fluorine substituents to molecular stability, lipophilicity, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind its synthesis and analysis. We will explore its structural attributes, detail a robust synthetic pathway from its aniline precursor, outline protocols for its characterization, and discuss its handling and applications.

Chemical Identity and Molecular Structure

The precise arrangement of the fluoro, trifluoromethyl, and sulfonamide groups on the benzene ring dictates the molecule's reactivity and interactions. The trifluoromethyl group acts as a strong electron-withdrawing group and increases lipophilicity, while the ortho-fluoro substituent modulates electronic properties and can influence binding conformations.

Caption: Chemical Structure of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.

Core Physicochemical Properties

A summary of the key identifiers and experimentally determined properties for this compound is presented below. It is crucial to note that while experimental data for properties like solubility and pKa are not widely published, their consideration is vital for any application.

| Property | Value | Source(s) |

| CAS Number | 217454-98-3 | [1][2][3] |

| Molecular Formula | C₇H₅F₄NO₂S | [1][2][3] |

| Molecular Weight | 243.18 g/mol | [1][2][3] |

| Physical Form | Solid, White to off-white powder/crystal | [2] |

| Melting Point | 124 - 127 °C | [2] |

| Predicted pKa | Data not available. See discussion below. | |

| Predicted logP | Data not available. See discussion below. | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. | [3] |

Acidity (pKa) and Lipophilicity (logP)

The pKa of the sulfonamide N-H proton is a critical parameter for drug development, influencing ionization state at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. For primary benzenesulfonamides, the pKa is influenced by the electronic nature of the ring substituents. The presence of two strong electron-withdrawing groups (F and CF₃) is expected to lower the pKa significantly compared to unsubstituted benzenesulfonamide (pKa ≈ 10), likely placing it in the 8-9.5 range. Accurate prediction of sulfonamide pKa values is a complex task, but modern computational methods that correlate pKa with quantum chemically calculated parameters, such as the equilibrium bond lengths within the sulfonamide group, have shown high accuracy.[4][5]

The partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to substantially increase lipophilicity, which can enhance membrane permeability but may also lead to off-target effects or metabolic liabilities if too high. While a specific calculated value is not available, the combination of the polar sulfonamide group and the lipophilic CF₃ group suggests a balanced character.

Proposed Synthesis Pathway

Arylsulfonamides are most reliably synthesized from their corresponding arylsulfonyl chlorides. The sulfonyl chloride, in turn, is accessible from the parent aniline via a Sandmeyer-type reaction. This approach is well-documented, offers good yields, and works effectively for anilines bearing electron-withdrawing groups.[6]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds and represents a robust method for laboratory-scale synthesis.[6]

Step 1 & 2: Diazotization and Conversion to Sulfonyl Chloride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-Fluoro-5-(trifluoromethyl)aniline (1 equiv.) and concentrated hydrochloric acid (4-5 equiv.) in water. Cool the resulting slurry to -10 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of water and add it dropwise to the aniline slurry, ensuring the temperature remains below -5 °C. After the addition is complete, stir the mixture for an additional 45 minutes at this temperature.

-

Sulfur Dioxide Solution: In a separate, large beaker, saturate glacial acetic acid with sulfur dioxide (SO₂) gas. Add a catalytic amount of cuprous chloride (CuCl, ~0.1 equiv.) to this solution. Continue bubbling SO₂ until the solution turns from yellow-green to blue-green.

-

Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the vigorously stirred SO₂/acetic acid solution. A precipitate of the sulfonyl chloride should form. Control the rate of addition to manage gas evolution and maintain the reaction temperature below 20 °C.

-

Work-up: After the addition is complete, stir for 30 minutes, then quench the reaction by pouring it onto a large volume of ice water. Filter the solid product, wash thoroughly with cold water to remove copper salts and acid, and dry under vacuum. The intermediate, 2-Fluoro-5-(trifluoromethyl)benzene sulfonyl chloride, can be used directly or purified by low-pressure distillation or recrystallization.

Step 3: Amination to form the Sulfonamide

-

Reaction: Dissolve the crude sulfonyl chloride (1 equiv.) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Ammonia Addition: Cool the solution in an ice bath and add concentrated aqueous ammonia (ammonium hydroxide, excess, ~5-10 equiv.) dropwise with vigorous stirring.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-3 hours. If using a water-miscible solvent like THF, remove the solvent under reduced pressure. If using DCM, separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo to yield the crude solid product. Purify 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see signals in the aromatic region (7.5-8.5 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the two N-H protons of the sulfonamide group should also be present, which will exchange upon addition of D₂O.

-

Acquire a ¹⁹F NMR spectrum. Expect two distinct signals: a singlet for the -CF₃ group (typically around -60 to -65 ppm) and a multiplet for the single fluorine atom on the ring.

-

Acquire a ¹³C NMR spectrum. Expect to see 7 distinct carbon signals, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

-

Protocol:

-

Prepare a sample using either a KBr pellet or as a thin film from a solvent cast on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

~3300-3400 cm⁻¹: Two bands for the N-H stretches (symmetric and asymmetric) of the primary sulfonamide.

-

~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹: Strong bands corresponding to the asymmetric and symmetric SO₂ stretches, respectively.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the CF₃ group.

-

-

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Expected Results: In positive ion mode, expect to see the protonated molecular ion [M+H]⁺ at m/z 244.01. In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 242.00 should be observed. The high-resolution mass will confirm the elemental composition C₇H₅F₄NO₂S.

-

Safety, Handling, and Storage

Professionals handling this compound must be aware of its potential hazards and take appropriate precautions.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Development

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is not typically an end-product but rather a critical intermediate. Its value lies in the strategic placement of its functional groups:

-

Pharmaceutical Synthesis: The sulfonamide group can be further functionalized, or it can act as a key pharmacophore itself. The fluoro and trifluoromethyl groups enhance metabolic stability and binding affinity of the final drug molecule. It is a building block for compounds targeting diseases like cancer and inflammation.

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used to create advanced pesticides and herbicides where the fluorine moieties improve potency and selectivity.

The unique electronic properties conferred by the fluorine substituents make this a versatile scaffold for creating libraries of compounds for screening in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN103739525A.

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. CN104341326A.

-

Cenmed Enterprises. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-(2, 2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. CN112939818A.

-

Chemcasts. (n.d.). Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

-

Souto, J. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5789-5796. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide | 217454-98-3 | SIA45498 [biosynth.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide [oakwoodchemical.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide [myskinrecipes.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Safety and Handling of 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

Introduction: 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (CAS No. 217454-98-3) is a highly functionalized aromatic compound that serves as a critical intermediate in modern chemistry. Its unique substitution pattern, featuring a sulfonamide group, a fluorine atom, and a trifluoromethyl group, makes it a valuable building block in the synthesis of complex molecules. Primarily, it is utilized in the pharmaceutical industry as a scaffold for developing novel therapeutic agents targeting conditions like cancer and inflammation, and in agrochemical research for creating next-generation pesticides.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can significantly enhance the biological efficacy and metabolic stability of the final active compounds.[1]

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of laboratory safety. The key identifiers and properties of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide are summarized below.

Core Identification

| Property | Value | Source |

| CAS Number | 217454-98-3 | [1][2][3] |

| Molecular Formula | C₇H₅F₄NO₂S | [1][3] |

| Molecular Weight | 243.18 g/mol | [1][3] |

| IUPAC Name | 2-fluoro-5-(trifluoromethyl)benzenesulfonamide | |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F | [3] |

| Physical Appearance | White to off-white solid (inferred from analogs) | [4] |

| Storage Temperature | Room temperature, in a dry environment | [1][5] |

Chemical Structure

The arrangement of functional groups dictates the molecule's reactivity and potential biological interactions.

Caption: Chemical structure of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.

Hazard Identification and Toxicological Profile

As of this writing, a full GHS classification and comprehensive toxicological investigation for 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide has not been published. This necessitates a cautious approach, inferring potential hazards from structurally related compounds. The primary principle is to treat this compound with the same or greater level of care as its hazardous analogs.

Hazard Assessment Based on Structural Analogs

The following table compares the known hazards of similar molecules. This comparative analysis informs the recommended safety precautions.

| Compound | CAS Number | Key Hazards | Relevance to Target Compound |

| 2-(Trifluoromethyl)benzenesulfonamide | 1869-24-5 | Warning: Harmful if swallowed.[6] | High. Direct analog missing only the ortho-fluoro group. Suggests potential oral toxicity. |

| 4-(Trifluoromethyl)benzamide | Warning: Causes skin irritation, serious eye irritation, may cause respiratory irritation.[7] | Moderate. Shares the trifluoromethylphenyl group but has a carboxamide instead of a sulfonamide. Suggests potential for irritation. | |

| 2-Chloro-5-(trifluoromethyl)benzene sulfonyl chloride | 54090-08-3 | Danger: Causes severe skin burns and eye damage.[8] | Moderate. This is a potential synthetic precursor. Its high reactivity and corrosive nature highlight the risks associated with impurities or related reagents. |

Inferred Hazard Profile

Based on the available data, researchers should assume that 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide may possess the following hazards:

-

Acute Oral Toxicity: Potentially harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

The causality for these inferred hazards stems from the general properties of aromatic sulfonamides and the presence of the trifluoromethyl group, which can impact lipophilicity and metabolic pathways.

Caption: Workflow for inferring hazards based on available analog data.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for mitigating the risks associated with handling this compound.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions. This is a self-validating system; proper engineering controls contain the hazard at the source.

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and located near the workstation.[8]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Clothing: A lab coat must be worn at all times. For tasks with a higher risk of splashes, consider additional protective clothing.

-

-

Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required. However, if there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Caption: Standard PPE and engineering control workflow for handling the compound.

Handling, Storage, and Stability

Proper handling and storage protocols are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Safe Handling Protocol

-

Review Safety Information: Before beginning work, review this guide and any other available safety information.

-

Area Preparation: Ensure the work area (fume hood) is clean and uncluttered. Confirm that emergency equipment is accessible.

-

Don PPE: Put on all required personal protective equipment as described in Section 3.

-

Dispensing: Avoid generating dust when handling the solid. Use appropriate tools (spatulas) to weigh and transfer the material.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory. Do not eat, drink, or smoke in the work area.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these may cause vigorous or hazardous reactions.[8]

Storage and Stability

-

Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Container: Keep the substance in its original container.

-

Stability: The compound is expected to be stable under recommended storage conditions. Data from related compounds suggests sensitivity to moisture, which could potentially lead to hydrolysis over time.[8]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

These measures are based on protocols for chemically similar substances and should be followed while seeking immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, consult a physician.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately.

Small-Scale Spill Response Protocol

-

Evacuate and Alert: Alert others in the immediate area.

-

Contain: Prevent the spill from spreading. If it is a solid, avoid creating dust.

-

Absorb: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local environmental regulations.[5]

-

Chemical Waste: The compound and any contaminated materials should be treated as hazardous chemical waste.

-

Containers: Do not reuse empty containers. They should be handled as hazardous waste.

-

Professional Disposal: It is recommended to contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

-

PubChem. 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzamide. (2025-09-17). [Link]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide [myskinrecipes.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | 217454-98-3 [chemicalbook.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide | 217454-98-3 | SIA45498 [biosynth.com]

- 4. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

solubility of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide in Organic Solvents

Introduction: Contextualizing the Challenge

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is a bespoke chemical entity, characteristic of building blocks used in modern medicinal chemistry. Its structural motifs—a sulfonamide group, a fluorine atom, and a trifluoromethyl (CF3) group—impart a unique electronic and steric profile that is attractive for designing targeted therapeutics. However, these same features create a complex solubility profile that is not widely documented in public literature. The solubility of such a compound is a critical-path parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.

This guide eschews a simple data sheet in favor of a foundational methodology. Given the absence of extensive public data for this specific molecule, we will proceed from first principles. We will dissect the molecule's structural attributes to predict its behavior, provide a rigorous, self-validating experimental protocol for determining its solubility in various organic solvents, and frame this within the context of established physicochemical theory. This document is designed for the practicing researcher, providing the tools to generate reliable, in-house solubility data.

Part 1: Theoretical Assessment of Solubility Drivers

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To understand the solubility of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, we must first analyze its key structural features.

-

Sulfonamide Group (-SO₂NH₂): This is the primary polar and protic feature of the molecule. The N-H protons are acidic and capable of acting as hydrogen bond donors, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This group will dominate interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., acetone, DMSO).

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic surface, contributing to solubility in solvents with some aromatic or nonpolar character (e.g., toluene, THF).

-

Fluorine and Trifluoromethyl (CF₃) Groups: These groups exert a strong electron-withdrawing effect on the aromatic ring, modulating the acidity of the N-H protons. The CF₃ group, in particular, is highly lipophilic and can engage in non-polar interactions, but it is also a very poor hydrogen bond acceptor. Its presence significantly increases the molecule's overall lipophilicity, suggesting a balance must be struck between the polarity of the sulfonamide and the non-polarity of the fluorinated ring system.

This structural dichotomy—a highly polar hydrogen-bonding group attached to a lipophilic, fluorinated aromatic ring—predicts a nuanced solubility profile. The compound will likely exhibit moderate solubility in a range of solvents, but high solubility will require a solvent that can effectively solvate both the polar and nonpolar regions of the molecule.

Logical Framework for Solvent Selection

The following diagram outlines the logical flow for selecting a panel of test solvents based on the molecule's structural characteristics.

Caption: Logical workflow for solvent selection based on molecular features.

Part 2: Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is a gold standard, referenced by regulatory bodies and in pharmaceutical literature. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (ensure purity is >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 μm, ensure chemical compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Solid: Add an excess amount of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A general rule is to add at least 2-3 times the expected amount. If solubility is completely unknown, start with ~50-100 mg of solid in 2-3 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the selected solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a predetermined time. Causality: The goal is to reach equilibrium. For many compounds, 24 hours is sufficient, but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary. A preliminary time-to-equilibrium study is recommended where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) using a syringe.

-

Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial. Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Part 3: Data Management and Presentation

All experimentally determined solubility data should be meticulously recorded and presented. A structured table is the most effective way to summarize and compare the results across different solvents. This serves as a self-validating record of the experimental outcome.

Table 1: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Solubility (mol/L) | Observations |

| Methanol | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Colorless solution |

| Acetone | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Rapid dissolution |

| Acetonitrile | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Slow to equilibrate |

| Tetrahydrofuran (THF) | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Colorless solution |

| Toluene | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Significant solid remaining |

| Dichloromethane | 25.0 | Record Mean of n=3 | Calculate SD | Calculate Molar Conc. | e.g., Colorless solution |

Note: The molecular weight of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C₇H₅F₄NO₂S) is approximately 259.18 g/mol . This value should be used for the conversion from mg/mL to mol/L.

Conclusion: From Data to Insight

This guide provides a comprehensive framework for determining and understanding the solubility of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. By anchoring experimental practice in sound physicochemical theory, researchers can confidently generate the high-quality data needed to drive their projects forward. The provided shake-flask protocol, when executed with care, yields thermodynamically accurate solubility values that are essential for process development, formulation, and preclinical studies. The true value lies not just in the final numbers, but in understanding why the compound behaves as it does in different chemical environments, an understanding that is critical for rational drug design and development.

References

Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral features. This approach not only offers a detailed analytical framework for 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide but also serves as a methodological template for the characterization of similarly substituted aromatic compounds.

Molecular Structure and Expected Spectroscopic Features

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C₇H₅F₄NO₂S, Molar Mass: 243.18 g/mol , CAS: 217454-98-3) is a multifaceted molecule with distinct functional groups that lend themselves to comprehensive spectroscopic analysis.[1][2] The presence of a sulfonamide group, a trifluoromethyl group, and a fluorine atom on the benzene ring provides a rich landscape for NMR, IR, and MS techniques. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the fluorine, trifluoromethyl, and sulfonamide substituents.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| 7.8 - 8.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 | Downfield shift due to deshielding from the adjacent SO₂NH₂ group and coupling to H-4 and the fluorine at C-2. |

| 7.6 - 7.7 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-4 | Complex splitting due to coupling with H-6, the fluorine at C-2, and a smaller coupling to H-3. |

| 7.4 - 7.5 | d | J(H,H) ≈ 2.5 | H-3 | Upfield relative to other aromatic protons, showing a small coupling to H-4. |

| 5.0 - 6.0 | br s | - | NH₂ | Broad singlet, chemical shift can be variable depending on solvent and concentration due to hydrogen bonding. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents, and the signals for carbons bearing fluorine or adjacent to the trifluoromethyl group will exhibit characteristic splitting patterns.

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| 158 - 162 | d | ¹J(C,F) ≈ 250 | C-2 | Large one-bond coupling to fluorine. |

| 138 - 142 | d | ²J(C,F) ≈ 15 | C-1 | Two-bond coupling to fluorine. |

| 133 - 136 | q | ²J(C,F) ≈ 32 | C-5 | Two-bond coupling to the three fluorine atoms of the CF₃ group. |

| 128 - 131 | d | ³J(C,F) ≈ 8 | C-6 | Three-bond coupling to fluorine. |

| 124 - 127 | q | ¹J(C,F) ≈ 272 | CF₃ | Large one-bond coupling to the three fluorine atoms. |

| 122 - 125 | dq | ³J(C,F) ≈ 4, ⁴J(C,F) ≈ 4 | C-4 | Coupling to both the ring fluorine and the CF₃ group. |

| 118 - 121 | d | ²J(C,F) ≈ 22 | C-3 | Two-bond coupling to fluorine. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing functional groups.[3] The spectrum of the target molecule is expected to show two distinct signals.

Table 3: Predicted ¹⁹F NMR Data for 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| -60 to -65 | s | - | CF₃ | The trifluoromethyl group typically appears as a singlet in this region relative to CFCl₃.[4][5] |

| -110 to -115 | m | - | C-F | The aromatic fluorine will show complex multiplicity due to coupling with adjacent protons.[3] |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 10-20 mg of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Vortex the solution until the sample is fully dissolved and then transfer it to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. Then, acquire a proton-decoupled ¹⁹F NMR spectrum. For unambiguous assignments, acquire two-dimensional NMR spectra such as COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation).

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign the signals to the respective nuclei in the molecule and interpret the coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is expected to show characteristic absorption bands for the N-H and S=O bonds of the sulfonamide group, as well as vibrations associated with the trifluoromethyl group and the substituted benzene ring.[6][7]

Table 4: Predicted IR Absorption Bands for 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium | N-H stretch (asymmetric and symmetric) | Sulfonamide (NH₂) |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch | Aromatic Ring |

| 1350 - 1300 | Strong | S=O asymmetric stretch | Sulfonamide (SO₂) |

| 1180 - 1130 | Strong | S=O symmetric stretch | Sulfonamide (SO₂) |

| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl (CF₃) |

| 1100 - 1000 | Strong | C-F stretch | Aromatic C-F |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Setup: Ensure the FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is clean and calibrated.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of the solid 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum, which may include an ATR correction. Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 243.00 | [M]⁺ | Molecular ion |

| 179.02 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 164.00 | [M - SO₂NH]⁺ | Loss of the sulfonamide group |

| 145.02 | [M - SO₂NH₂ - F]⁺ | Subsequent loss of fluorine |

| 69.00 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent system for electrospray ionization (ESI), such as acetonitrile/water with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and robust signal.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in full scan mode to detect the molecular ion. If further structural information is desired, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, as outlined in this guide, provides a robust framework for its unequivocal structural confirmation. By leveraging the complementary information from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently characterize this and other structurally related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide underscores the importance of a multi-technique approach in modern chemical analysis and provides the necessary tools for the successful characterization of complex aromatic compounds in a research and development setting.

References

-

Taylor & Francis Online. (n.d.). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Retrieved from [Link]

-

J-Stage. (n.d.). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide | 217454-98-3 | SIA45498 [biosynth.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide [oakwoodchemical.com]

- 3. azom.com [azom.com]

- 4. benchchem.com [benchchem.com]

- 5. colorado.edu [colorado.edu]

- 6. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide: A Cornerstone Building Block for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure – A Strategic Perspective

In the landscape of contemporary medicinal chemistry, the selection of a synthetic building block is a decision of profound strategic importance. It is not merely a matter of assembling atoms but of embedding specific, desirable physicochemical and pharmacological properties into a nascent drug candidate. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide stands as a paradigm of such a strategic synthon. Its carefully orchestrated arrangement of a sulfonamide core, a fluorine atom, and a trifluoromethyl group offers a powerful toolkit for modulating reactivity, metabolic stability, target engagement, and overall developability. This guide moves beyond a simple recitation of facts to provide a causal understanding of why and how this molecule has become an indispensable tool in the pursuit of novel therapeutics. We will dissect its intrinsic properties, explore its synthetic versatility, and contextualize its application with field-proven insights.

Molecular Architecture and Physicochemical Profile

The efficacy of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide as a building block is rooted in the synergistic interplay of its three key functional components. Understanding these components is critical to predicting their influence on a final drug molecule.

Structural Features:

-

Sulfonamide Core (-SO₂NH₂): This group is a cornerstone of medicinal chemistry.[1] It is a rigid, three-dimensional functional group that acts as a potent hydrogen bond donor and a weak acceptor.[2] Its non-planar geometry is crucial for disrupting flat, aromatic interactions and creating specific vectors for substituent placement, which is vital for optimizing binding in protein pockets. Metabolically, it is generally more robust than corresponding amide or carboxylic acid groups.

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly impacts the electronic nature of the aromatic ring. More importantly, it is a "lipophilic hydrogen bond acceptor" and dramatically increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[3][4] Furthermore, the -CF₃ group often serves to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[4]

-

Fluorine Atom (-F): The ortho-positioned fluorine atom is not a passive spectator. Its strong inductive effect further modulates the acidity of the sulfonamide N-H proton, influencing its reactivity and hydrogen bonding potential. In the context of drug-target interactions, fluorine can form favorable orthogonal multipolar interactions with backbone amides or engage in specific hydrogen bonds, enhancing binding affinity and selectivity.

Core Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 217454-98-3 | [5][6][7][8] |

| Molecular Formula | C₇H₅F₄NO₂S | [5][7] |

| Molecular Weight | 243.18 g/mol | [5][7] |

| Appearance | Solid / White to off-white powder | [4] |

| Melting Point | 124-127 °C | [7] |

| IUPAC Name | 2-fluoro-5-(trifluoromethyl)benzenesulfonamide | [8] |

Synthetic Utility: Pathways to Molecular Complexity

The primary synthetic value of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide lies in the reactivity of the sulfonamide nitrogen. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, enabling the rapid exploration of chemical space.

The classical and most reliable method for functionalizing primary sulfonamides is through N-arylation or N-alkylation, typically proceeding via deprotonation of the sulfonamide followed by nucleophilic attack.

Caption: Key N-functionalization reactions of the title building block.

Field-Proven Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol describes a robust and widely applicable method for coupling the sulfonamide with an aryl bromide. The choice of a palladium catalyst, a specialized phosphine ligand (like Xantphos or a biarylphosphine), and a suitable base is critical for achieving high yields and accommodating a broad range of functional groups.

Objective: To synthesize an N-aryl-2-fluoro-5-(trifluoromethyl)benzene sulfonamide derivative.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-(trifluoromethyl)benzene sulfonamide (1.0 eq), the chosen aryl bromide (1.1 eq), K₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Add anhydrous dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

-

Causality Note: The palladium catalyst facilitates the oxidative addition into the aryl bromide bond, while the ligand promotes the reductive elimination step that forms the crucial C-N bond. The base is essential for deprotonating the sulfonamide, generating the active nucleophile.[1]

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl sulfonamide.

Self-Validation: The success of this protocol is validated by obtaining a clean product with the expected mass by LC-MS and a confirmatory ¹H and ¹⁹F NMR spectrum. The presence of signals corresponding to both aromatic rings and the disappearance of the sulfonamide N-H protons confirm the desired transformation.

Application in Medicinal Chemistry: A Case Study in Gout Therapy

The strategic value of this building block is powerfully illustrated by its application in the development of inhibitors for the urate transporter 1 (URAT1). Hyperuricemia, an excess of uric acid in the blood, is a primary cause of gout.[9] Inhibiting URAT1 reduces the reabsorption of uric acid in the kidneys, thereby lowering serum levels.

A patent discloses 2-trifluoromethyl benzene sulfonamide derivatives as potent URAT1 inhibitors.[9] The core structure derived from our building block serves as an ideal scaffold for elaborating the pharmacophore required for potent inhibition.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide | 217454-98-3 | SIA45498 [biosynth.com]

- 6. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | 217454-98-3 [chemicalbook.com]

- 7. 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide [oakwoodchemical.com]

- 8. 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide | 217454-98-3 [sigmaaldrich.com]

- 9. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of Trifluoromethyl-Substituted Sulfonamides

Abstract: The introduction of a trifluoromethyl (-CF3) group onto a sulfonamide core profoundly alters its chemical properties, creating a functional group with distinct reactivity profiles highly sought after in medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic effects, acidity, and reaction dynamics of trifluoromethylated sulfonamides (triflamides). We will explore the causality behind their enhanced acidity, behavior in key synthetic transformations, and provide field-proven protocols for their synthesis and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this powerful chemical moiety.

The Foundational Impact: Electronic Perturbation by the Trifluoromethyl Group

The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of numerous pharmaceutical agents. Its reactivity and biological interactions are largely governed by the electron density at the nitrogen and sulfur atoms and the acidity of the N-H proton. The substitution of an alkyl or aryl group with a trifluoromethyl group introduces an intense electronic perturbation that redefines the molecule's character.

The three fluorine atoms of the -CF3 group exert a powerful electron-withdrawing effect through induction (-I effect).[1][2] This effect propagates through the sulfur atom to the sulfonamide nitrogen, significantly decreasing electron density around the entire functional group.[1][3] This fundamental electronic shift is the primary driver for the altered reactivity discussed throughout this guide. The consequence is a more electrophilic sulfur center and a markedly more acidic N-H proton.[4]

Figure 1: Inductive electron withdrawal (-I effect) in trifluoromethanesulfonamide.

A Leap in Acidity: Quantitative Comparison

The most immediate and synthetically crucial consequence of trifluoromethyl substitution is a dramatic increase in the acidity of the sulfonamide N-H proton. The electron-withdrawing -CF3 group stabilizes the resulting conjugate base (the triflinamidate anion) by delocalizing the negative charge, making the proton's dissociation far more favorable.[1][5]

This enhanced acidity is not a minor shift; it represents a change of several orders of magnitude compared to traditional alkylsulfonamides. This allows for deprotonation under much milder basic conditions, expanding the synthetic utility and enabling reactions that are otherwise unfeasible.

| Compound | Structure | Approximate pKa (in H₂O) | Reference |

| Methanesulfonamide | CH₃SO₂NH₂ | ~10.7 | [1] |

| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | ~6.3 | [1][4] |

Table 1: Comparative pKa values demonstrating the profound acidifying effect of the trifluoromethyl group.

This heightened acidity means that bases like potassium carbonate, or even triethylamine in some contexts, can be sufficient for deprotonation, whereas methanesulfonamide often requires stronger bases like sodium hydride or alkoxides.

Reactivity and Synthetic Applications

The unique electronic profile of trifluoromethanesulfonamides dictates their reactivity in several key classes of organic transformations.

N-Alkylation and N-Arylation

The formation of N-substituted sulfonamides is a critical transformation in drug discovery. While the conjugate base of a triflamide is less nucleophilic than that of a methanesulfonamide due to charge delocalization, its facile generation under mild conditions often compensates for this.[1]

-

N-Alkylation: Reactions with alkyl halides or other electrophiles can proceed efficiently. The choice of base is critical; milder bases can be used, which improves functional group tolerance.[6] For challenging alkylations, such as with secondary alcohols in "borrowing hydrogen" catalysis, specialized catalysts may be required to overcome the lower nucleophilicity of the triflinamidate anion.[7]

-

N-Arylation: In metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the high acidity of triflamide facilitates the initial deprotonation step, which can be advantageous.[1] However, the subsequent reductive elimination step may be slower due to the properties of the triflinamidate anion. The reaction conditions must be tuned accordingly.

Behavior in Oxidative Reactions

In reactions involving the addition of the sulfonamide group across a double bond (sulfamidation), the trifluoromethyl group exerts significant control over the reaction pathway. Computational and experimental studies have shown that reactions of alkenes with triflamide in the presence of an oxidant system like (t-BuOCl + NaI) favor the formation of linear adducts (e.g., iodoalcohols).[8] In contrast, non-fluorinated sulfonamides under the same conditions often lead to the formation of aziridines.[8] This divergence is attributed to the energetic landscape of the reaction intermediates, which is heavily influenced by the electronic nature of the sulfonamide.[8]

The Triflamide Group in Nucleophilic Aromatic Substitution (SNAr)

When attached to an aromatic ring, the -SO₂CF₃ group acts as a powerful electron-withdrawing substituent, even more so than a nitro group in some contexts. This strongly activates the ring for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for reactions with nucleophiles.[9][10] Recent studies have also highlighted that such reactions may proceed through a concerted mechanism (CSNAr) rather than a traditional two-step Meisenheimer complex pathway, broadening the potential scope to include more electron-rich aromatic systems.[10][11]

Use as a Protecting Group

The trifluoroacetyl (TFA) and trifluoromethanesulfonyl (triflyl) groups are related functionalities used in protecting group strategies. While not a direct application of the triflamide N-H, the principles are relevant. The trifluoroacetyl group, for instance, is known for its lability under mild basic conditions.[12] The triflamide group itself can be considered a protecting group for amines, though its robust nature requires specific, often harsh, conditions for cleavage, limiting its general use in this context compared to more traditional groups like Boc or Fmoc.

Synthetic Methodologies

The preparation of trifluoromethanesulfonamide and its derivatives is accessible through several reliable routes.

General Synthesis of Trifluoromethanesulfonamide (Triflamide)

The parent compound is typically synthesized by the reaction of trifluoromethanesulfonyl chloride or fluoride with ammonia.[13] The reaction must be carefully controlled due to the reactivity of the reagents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]

A Technical Guide to the Electronic Effects of Fluorine on Benzenesulfonamide Reactivity

Abstract: The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and drug design.[1][2] This technical guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution on the benzenesulfonamide core, a privileged structure in pharmaceuticals. We will explore the interplay between fluorine's powerful inductive electron withdrawal and its subtler resonance effects, detailing how this duality modulates the acidity of the sulfonamide N-H bond and the reactivity of the aromatic ring. This guide synthesizes theoretical principles with practical experimental methodologies, offering researchers and drug development professionals a comprehensive framework for understanding and leveraging fluorine's unique properties to optimize molecular behavior and therapeutic efficacy.

Introduction: The Synergy of a Privileged Scaffold and a Unique Element

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). Their derivatives form the basis of a vast array of clinically significant drugs, including antibacterial sulfa drugs, diuretics, anticonvulsants, and highly selective enzyme inhibitors.[3][4] The reactivity of this scaffold—specifically the acidity of the N-H proton and the susceptibility of the aromatic ring to substitution—is paramount to its biological function and synthetic accessibility.

Fluorine, the most electronegative element, offers a unique toolset for fine-tuning molecular properties.[5] Its introduction into a drug candidate can profoundly influence acidity, lipophilicity, metabolic stability, and binding affinity.[1][6][7] When applied to the benzenesulfonamide core, fluorine's electronic influence is particularly potent, offering a predictable means to enhance desired chemical and pharmacological characteristics.[3][8][9]

The Duality of Fluorine's Electronic Effects

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+R).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is bonded through the sigma (σ) bond framework. This effect propagates across the molecule, decreasing the overall electron density of the benzene ring.[10][11]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density occurs primarily at the ortho and para positions.[12][13]

Crucially, for fluorine, the powerful -I effect dominates over the +R effect, making fluorobenzene less reactive than benzene towards electrophilic aromatic substitution.[12][14][15] However, the +R effect, though weaker, is still significant enough to direct incoming electrophiles to the ortho and para positions.[12][13]

Caption: Experimental workflow for pKa determination via UV-metric titration.